molecular formula C10H11FO4S2 B3200011 3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione CAS No. 1017325-74-4

3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

Cat. No. B3200011
CAS RN: 1017325-74-4
M. Wt: 278.3 g/mol
InChI Key: BBZZJBZSNFINAZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorobenzenesulfonyl)butanoic acid” is related to your query . It has a CAS Number of 1017197-73-7 and a molecular weight of 246.26 .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions. Another synthesis route involves a two-step procedure starting from difluoronitrobenzenes, which undergoes regioselective reactions and oxidative cleavage to yield sulfonyl chlorides.


Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for stereogenic properties . These compounds can exhibit different configurations, such as spiro, ansa, and dispiro forms, which can be characterized by various spectroscopic techniques and crystallography.


Chemical Reactions Analysis

Related compounds like 4-Fluorobenzenesulfonyl chloride are reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status.


Physical And Chemical Properties Analysis

The related compound “3-(4-fluorobenzenesulfonyl)pyrrolidine hydrochloride” has a molecular weight of 265.74 . It’s stored at room temperature and comes in a powder form .

Safety and Hazards

The related compound “3-Fluorobenzenesulfonyl chloride” is considered hazardous . It causes severe skin burns and eye damage . It’s advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZJBZSNFINAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
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3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
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3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
Reactant of Route 4
3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
Reactant of Route 5
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3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
Reactant of Route 6
3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

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